molecular formula C16H18N2O3S B2895429 Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396844-43-1

Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2895429
CAS No.: 1396844-43-1
M. Wt: 318.39
InChI Key: PESJXMHRCSZBKI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a structurally complex molecule featuring a benzo[d]thiazole moiety linked via a methanone bridge to a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane ring. The spirocyclic system introduces rigidity, while the benzo[d]thiazole core is a common pharmacophore in medicinal chemistry, often associated with anticancer, antimicrobial, and neuroprotective activities .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-15(2)20-8-16(9-21-15)6-18(7-16)14(19)11-3-4-12-13(5-11)22-10-17-12/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESJXMHRCSZBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a benzothiazole moiety, which is known for its pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H20N2O3S
IUPAC Name2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
CAS Number1396808-54-0

Antitumor Activity

Research indicates that compounds with benzothiazole derivatives exhibit significant antitumor effects. A study highlighted the ability of similar compounds to inhibit the RAS protein, which is crucial in cell proliferation and differentiation. Specifically, derivatives targeting KRAS G12C mutations demonstrated effective antitumor activity in xenograft mouse models, suggesting that benzo[d]thiazol derivatives could serve as promising candidates in cancer therapy .

Antimicrobial Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure allows it to interact with various bacterial enzymes and disrupt cellular processes. For instance, research has shown that certain benzothiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, benzo[d]thiazol derivatives have been explored for their anti-inflammatory effects. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

The biological activity of benzo[d]thiazol derivatives is primarily attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : The benzothiazole moiety can inhibit enzymes involved in cell signaling pathways related to cancer progression.
  • Receptor Modulation : These compounds may modulate receptor activity that regulates inflammation and immune responses.

Study on Anticonvulsant Activity

A series of benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. Among these compounds, certain derivatives showed significant anticonvulsant effects with a protective index higher than standard treatments . This suggests potential therapeutic applications in epilepsy management.

Study on Neurotoxicity

Further evaluations on the neurotoxicity of these compounds revealed that they exhibited lower toxicity compared to conventional anticonvulsants while maintaining efficacy . This finding supports the development of safer alternatives in treating neurological disorders.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural similarities with several benzothiazole derivatives (Table 1):

Compound ID/Name Key Structural Features Reference
Target Compound Benzo[d]thiazole + 6,8-dioxa-2-azaspiro[3.5]nonane
N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q) Benzo[d]thiazole + 2-chloropyridine substituent
Compound 4e (from ) Benzo[d]thiazole + dihydroisoquinoline spiro system
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Larger spiro system (7-oxa-9-aza-spiro[4.5]decane)

Key Observations :

  • Unlike compound 7q (), which has a flexible thioether-linked pyridine group, the target’s spiro system minimizes flexible chains, aligning with ’s guidelines for optimal oral bioavailability .
Physicochemical Properties

Data from structurally related compounds (Table 2):

Compound ID/Name Melting Point (°C) Yield (%) Purity (%) Molecular Weight (g/mol) Reference
7q 177.9–180.8 70 90.0 ~460 (estimated)
7t 237.7–239.1 68 92.0 ~480 (estimated)
Compound 4e Not reported Not reported Not reported 460.2 (MS: [M+H]⁺)
Target Compound Not reported Not reported Not reported ~390 (estimated)

Key Observations :

  • Higher melting points (e.g., 7t at 237.7–239.1°C) correlate with increased crystallinity, likely due to strong intermolecular interactions in benzothiazole derivatives . The target’s spiro system may similarly enhance stability.
Bioavailability and Drug-Likeness

Using ’s parameters for oral bioavailability:

Parameter Target Compound (Estimated) Compound 7q () Compound 4e ()
Rotatable Bonds ≤5 ≥8 ≥10
Polar Surface Area (PSA) ~90 Ų ~140 Ų ~120 Ų
H-Bond Donors/Acceptors 2/4 3/6 2/5

Key Observations :

  • The target compound’s rigid spiro system likely reduces rotatable bonds (<10), aligning with ’s threshold for good oral bioavailability .
  • Its lower PSA (~90 Ų vs. 140 Ų in 7q) suggests superior membrane permeability compared to analogs with bulkier substituents .

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